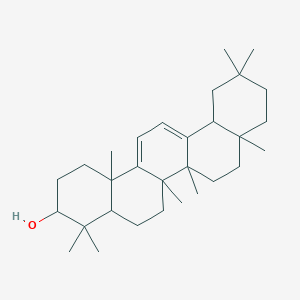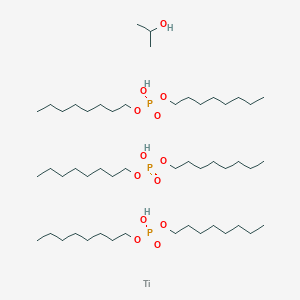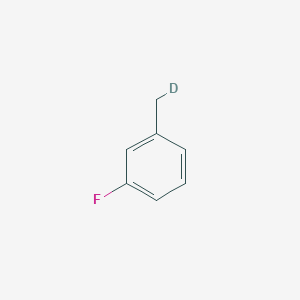![molecular formula C10H20N2O3 B12310806 tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylcarbamoyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate is used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology
In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a probe to understand biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in drug development and as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- 3-(Boc-amino)propyl bromide
Uniqueness
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl N-[4-(methylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-7H2,1-4H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
PQPONGDURKQRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)
![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)
